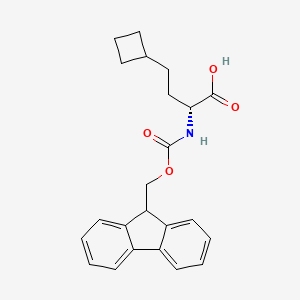(R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid
CAS No.:
Cat. No.: VC13783801
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H25NO4 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | (2R)-4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
| Standard InChI Key | PLTKMSXJXOUESS-OAQYLSRUSA-N |
| Isomeric SMILES | C1CC(C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
(R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a chiral amino acid derivative, featuring a unique cyclobutyl side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to enhance the stability and bioactivity of peptides. The Fmoc group is crucial for protecting the amino group during synthesis, allowing for selective deprotection under mild basic conditions, typically using piperidine in dimethylformamide .
Synthesis and Applications
The synthesis of (R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid typically involves several steps, including the introduction of the Fmoc protecting group and the formation of the cyclobutyl side chain. The detailed synthetic route may vary depending on the desired purity and yield but generally follows established protocols for amino acid synthesis.
This compound is primarily applied in peptide synthesis, where it serves as a building block to create peptides with enhanced stability and bioactivity. The cyclobutyl moiety can influence the conformational dynamics of peptides, potentially affecting their interaction with biological targets.
Biological Significance and Research Findings
While specific biological activities of (R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid may not be extensively documented, compounds with similar structures often exhibit significant biological properties. The incorporation of unnatural amino acids like this one can enhance peptide stability and bioactivity, making them valuable tools in drug design and interaction studies.
Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| (R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid | Cyclobutyl | Unique four-membered ring |
| (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid | Cyclobutyl | Stereoisomer |
| (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid | Cyclopentyl | Five-membered ring |
| (S)-2-(Fmoc-amino)-4-methylbutanoic acid | Methyl | Aliphatic side chain |
Analytical Techniques and Interaction Studies
Interaction studies involving (R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid typically focus on its role within peptide sequences and how modifications to its structure affect binding affinities and biological activities. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to analyze these interactions and elucidate structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume